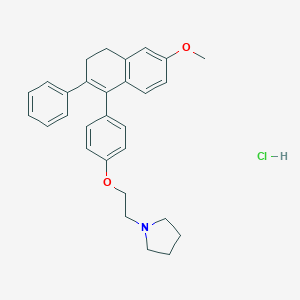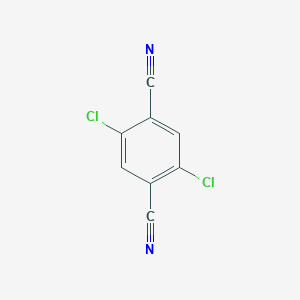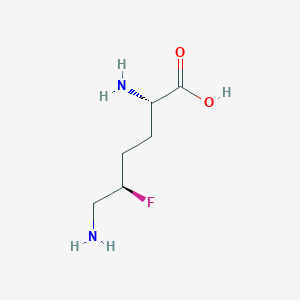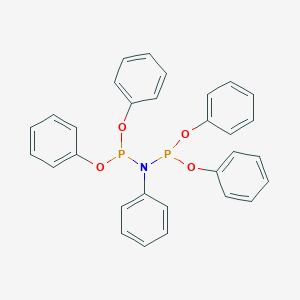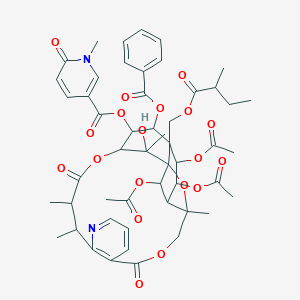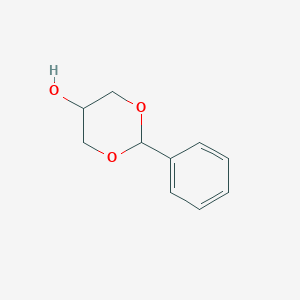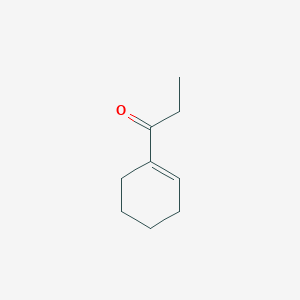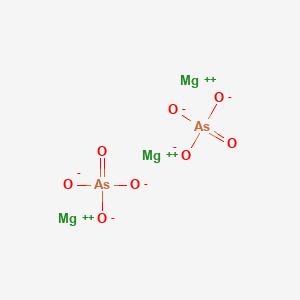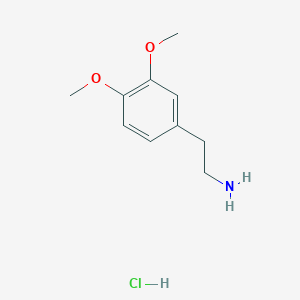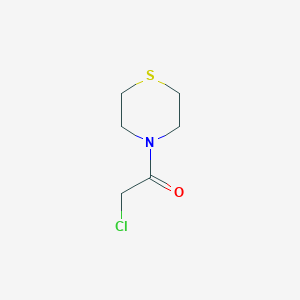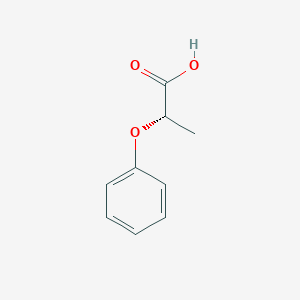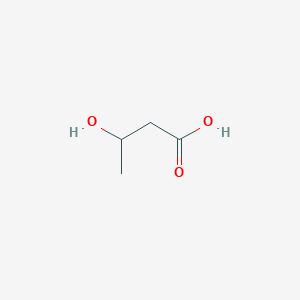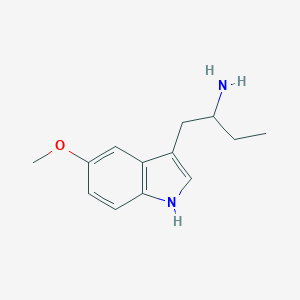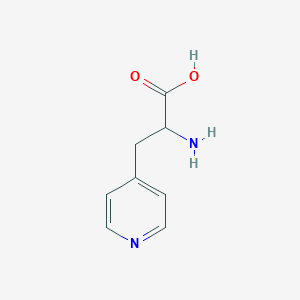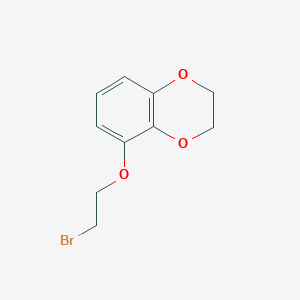
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine
Vue d'ensemble
Description
“5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine” is a chemical compound. It is also known as "2-(2-Bromoethoxy)tetrahydro-2H-pyran" . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of brominated-functionalized pillar5arenes involves the co-condensation of 1,4-bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene . The structures of the obtained isomers were established using single crystal X-ray diffraction .Applications De Recherche Scientifique
Antibacterial and Anti-inflammatory Applications
- Sulfonamides bearing the 1,4-benzodioxin ring, including 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine, have been synthesized and shown to possess significant antibacterial potential. They are considered promising therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Synthesis of Novel Compounds
- Novel routes for the synthesis of substituted 2,3-dihydro-1,4-benzodioxins have been developed, providing a foundation for the creation of new therapeutic agents (Salimbeni et al., 1988).
Synthesis of Halo Acetals
- Methods for the one-pot disubstitution of 1,4-benzodioxin to create halo acetals have been established. This process is significant for expanding the reactivity of dioxygenated heterocycles (Capilla et al., 2001).
Biofilm Inhibition and Cytotoxicity
- N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides synthesized from 1,4-benzodioxane-6-amine have been found to exhibit biofilm inhibitory action against bacterial strains and possess docile cytotoxicity (Abbasi et al., 2020).
Drug Discovery Scaffolds
- Aza analogues of 2-substituted-2,3-dihydro-1,4-benzodioxin have been synthesized, providing potential scaffolds for drug discovery (Matesanz et al., 2003).
Antibacterial Agents and Enzyme Inhibitors
- N-Substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives have shown potent antibacterial properties and moderate enzyme inhibitory activities (Abbasi et al., 2017).
Antimicrobial and Antifungal Agents
- Synthesized 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides have shown promising antibacterial and antifungal potential (Abbasi et al., 2020).
Synthesis of Substituted Benzodioxins
- Methods for the synthesis of substituted benzodioxins, including those with 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine, have been developed (Besson et al., 1993).
Bioactive Compound Synthesis
- O- and N-Substituted derivatives of planetol, including those with 2,3-dihydro-1,4-benzodioxin-6-yl, have been synthesized, showing bioactive properties such as cholinesterase inhibition and antibacterial effects (Irshad et al., 2014).
Photochemical Applications
- Naphthodioxinone-1,3-benzodioxole has been synthesized as a photochemically masked one-component type II photoinitiator for free radical polymerization (Kumbaraci et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXJWHBJQFUJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370801 | |
| Record name | 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |
CAS RN |
1710-62-9 | |
| Record name | 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



